molecular formula C21H21Si B14161043 Tris(4-methylphenyl)silicon CAS No. 4620-79-5

Tris(4-methylphenyl)silicon

Cat. No.: B14161043
CAS No.: 4620-79-5
M. Wt: 301.5 g/mol
InChI Key: KGLQEIPZGCUAMY-UHFFFAOYSA-N
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Description

Tris(4-methylphenyl)silicon, also known as benzene, 1,1’,1’'-silylidynetris[4-methyl-, is a silicon-based organic compound with the molecular formula C21H22Si. It is characterized by the presence of three 4-methylphenyl groups attached to a central silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)silicon can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 4-methylphenylmagnesium bromide (C7H7MgBr) in an anhydrous ether solution. The reaction typically proceeds as follows:

SiCl4+3C7H7MgBrSi(C7H7)3+3MgBrCl\text{SiCl}_4 + 3\text{C}_7\text{H}_7\text{MgBr} \rightarrow \text{Si(C}_7\text{H}_7)_3 + 3\text{MgBrCl} SiCl4​+3C7​H7​MgBr→Si(C7​H7​)3​+3MgBrCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silicon dioxide (SiO2) and other silicon-oxygen compounds.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.

    Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Scientific Research Applications

Chemistry: Tris(4-methylphenyl)silicon is used as a precursor in the synthesis of organosilicon compounds. It serves as a building block for the preparation of more complex silicon-based materials.

Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as bioactive agents.

Industry: The compound is utilized in the production of silicone resins and adhesives. It enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tris(4-methylphenyl)silicon involves its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability is attributed to the silicon atom’s ability to accommodate multiple bonds and its relatively low electronegativity. The compound’s molecular targets and pathways are primarily related to its interactions with organic and inorganic substrates, leading to the formation of stable silicon-based compounds .

Comparison with Similar Compounds

  • Tris(4-methylphenyl)phosphine
  • Tris(4-methylphenyl)phosphine oxide
  • Tris(4-methylphenyl)phosphine sulfide
  • Tris(4-methylphenyl)phosphine selenide

Comparison: Tris(4-methylphenyl)silicon is unique due to the presence of a silicon atom, which imparts distinct chemical properties compared to its phosphorus analogs. The silicon atom’s ability to form stable bonds with oxygen and carbon makes it particularly useful in the synthesis of high-performance materials. In contrast, phosphorus-based compounds are more commonly used in coordination chemistry and catalysis .

Properties

CAS No.

4620-79-5

Molecular Formula

C21H21Si

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C21H21Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

KGLQEIPZGCUAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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